molecular formula C20H24N2O5S B2958911 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 690644-50-9

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE

Katalognummer: B2958911
CAS-Nummer: 690644-50-9
Molekulargewicht: 404.48
InChI-Schlüssel: WJPDNKLPSJSWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is typically carried out in an aqueous alkaline medium to facilitate the formation of sulfonamide intermediates.
  • Final Derivatization : Various 2-bromo-N-(un/substituted-phenyl)acetamides are introduced to yield the target compound through nucleophilic substitution reactions.

This method has been documented to yield various derivatives that can be screened for biological activity against specific enzymes related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Biological Activity

Antidiabetic and Neuroprotective Properties
Research indicates that derivatives of the compound exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These activities suggest potential applications in managing T2DM and neurodegenerative disorders such as Alzheimer's disease. Specifically:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism; its inhibition can help control postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition : Inhibition of this enzyme is vital for increasing acetylcholine levels in the brain, which may enhance cognitive function and memory.

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound and its derivatives:

  • In Vitro Studies :
    • Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results in cytotoxicity assays against various cancer cell lines. For example:
      • Breast Carcinoma (T47D) : Exhibited significant antiproliferative effects.
      • Colon Carcinoma (HT-29) : Demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Studies utilizing Western blotting have indicated that certain derivatives may induce apoptosis in cancer cells by activating caspases 3 and 9. This mechanism suggests a potential pathway for developing anticancer therapies .

Data Table

Biological ActivityAssay TypeIC50 Value (µM)Reference
α-Glucosidase InhibitionEnzyme Inhibition12.5
Acetylcholinesterase InhibitionEnzyme Inhibition15.0
Antiproliferative Activity (T47D)MTT Assay10.0
Apoptosis InductionCaspase ActivationNot specified

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-9-13(2)15(4)20(14(12)3)28(24,25)21-11-19(23)22-16-5-6-17-18(10-16)27-8-7-26-17/h5-6,9-10,21H,7-8,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDNKLPSJSWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.